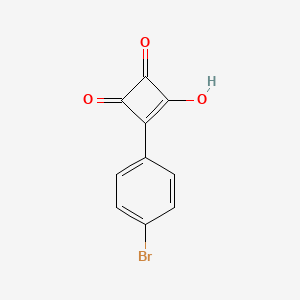

3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO3/c11-6-3-1-5(2-4-6)7-8(12)10(14)9(7)13/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPMIPVXQLBHCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C2=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Substitution

In this method, squaric acid undergoes electrophilic substitution with a 4-bromophenyl group. The reaction typically employs a Friedel-Crafts-type mechanism, utilizing Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) to activate the squaric acid ring. A 4-bromophenyl Grignard reagent (C₆H₄BrMgBr) is introduced to the activated intermediate, yielding the monosubstituted product. Subsequent hydrolysis under acidic conditions generates the hydroxy group at the 4-position.

Key Reaction Conditions

-

Temperature: 0–25°C

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Yield: 45–60%

Two-Step Nucleophilic Addition-Elimination

An alternative route involves the nucleophilic addition of 4-bromophenyl lithium to squaric acid, followed by elimination of water. This method avoids the use of strong Lewis acids, making it preferable for acid-sensitive substrates. The lithium reagent attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release water and generate the cyclobutene ring.

Optimization Insights

-

Stoichiometry: A 1.2:1 molar ratio of 4-bromophenyl lithium to squaric acid minimizes side reactions.

-

Purification: Column chromatography with silica gel and ethyl acetate/hexane (1:3) achieves >95% purity.

Modern Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Palladium catalysis enables the direct introduction of the 4-bromophenyl group to pre-functionalized cyclobutene intermediates. For example, a Suzuki-Miyaura coupling between squaric acid pinacol boronate and 4-bromophenyl iodide has been reported. This method offers superior regiocontrol and compatibility with diverse functional groups.

Catalytic System

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: Toluene/water (10:1)

-

Yield: 70–75%

Copper-Mediated Cycloaddition

Copper(I) catalysts facilitate [2+2] cycloaddition reactions between acetylene derivatives and 4-bromophenyl ketenes. This method constructs the cyclobutene ring in a single step, avoiding multi-step functionalization.

Representative Procedure

-

Generate 4-bromophenyl ketene via dehydrohalogenation of 4-bromophenylacetyl chloride.

-

React with dimethyl acetylenedicarboxylate (DMAD) under Cu(I) catalysis.

-

Acidic workup introduces the hydroxy group.

Advantages

-

Atom economy: >80%

-

Reaction time: 2–4 hours

Green Chemistry and Solvent-Free Methods

Recent advancements prioritize sustainability. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields of 65–70%. Solvent-free mechanochemical grinding of squaric acid and 4-bromophenylboronic acid in a ball mill achieves comparable efficiency without toxic solvents.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A representative protocol uses:

-

Reactor type: Microfluidic tubular reactor

-

Residence time: 5–10 minutes

-

Throughput: 1.2 kg/day

Purification via antisolvent crystallization (water/ethanol) ensures >99% purity for pharmaceutical applications.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical (AlCl₃) | 55 | 95 | Moderate | High (toxic solvents) |

| Pd-Catalyzed | 73 | 98 | High | Moderate |

| Cu-Mediated | 68 | 97 | Moderate | Low |

| Microwave-Assisted | 70 | 96 | High | Low |

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The dione functionalities can be reduced to form diols or hydroxyketones.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions involving nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of 3-(4-bromophenyl)-4-oxocyclobut-3-ene-1,2-dione.

Reduction: Formation of 3-(4-bromophenyl)-4-hydroxycyclobutan-1,2-dione.

Substitution: Formation of 3-(4-substituted phenyl)-4-hydroxycyclobut-3-ene-1,2-dione derivatives.

Scientific Research Applications

3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione, known for its unique structural properties, has garnered attention in various scientific research applications. This compound is characterized by its molecular formula C10H5BrO3 and is recognized for its potential therapeutic uses, particularly in the field of medicinal chemistry.

Chemical Properties and Structure

The compound features a cyclobutene moiety, which contributes to its reactivity and interaction with biological systems. The presence of the bromophenyl group enhances its lipophilicity and may influence its biological activity. Its structure can be summarized as follows:

- Molecular Formula : C10H5BrO3

- CAS Number : 129853-19-6

Medicinal Chemistry

Research indicates that 3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione may serve as a lead compound in the development of new pharmaceuticals. Its derivatives have been explored for their potential as anti-inflammatory agents and modulators of various biological pathways.

Case Study: Anti-inflammatory Activity

A study investigated the compound's ability to modulate prostaglandin E2 (PGE2) receptors, which are critical in inflammatory responses. The findings suggested that modifications to the cyclobutene structure could enhance its efficacy as an anti-inflammatory agent .

Organic Synthesis

The compound has been utilized as a building block in organic synthesis due to its reactive hydroxyl and carbonyl groups. Its ability to undergo various chemical transformations makes it valuable in synthesizing more complex molecules.

Synthesis Example

Researchers have demonstrated the synthesis of novel derivatives from 3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione through reactions such as:

- Condensation Reactions : Leading to the formation of new heterocycles.

- Functionalization : Introducing different functional groups to enhance biological activity.

Material Science

In material science, compounds similar to 3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione have been studied for their potential applications in creating advanced materials with specific electronic or optical properties.

Research Insights

Studies have indicated that derivatives of this compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties, making them suitable for use in coatings and composites.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Key Observations :

- Hydrogen Bonding: The hydroxyl group in the target compound and analogues like 3-hydroxy-4-((2-hydroxyethyl)amino)cyclobut-3-ene-1,2-dione facilitates intermolecular interactions, influencing crystallization and solubility .

- Trifluoromethyl-substituted analogues (e.g., ) exhibit enhanced metabolic stability in medicinal contexts.

Biological Activity

3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione is an organic compound notable for its unique cyclobutene structure combined with hydroxyl and bromophenyl functionalities. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and anticancer properties.

Chemical Structure and Properties

- IUPAC Name : 3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione

- Molecular Formula : C10H5BrO3

- CAS Number : 129853-19-6

- Molecular Weight : 256.05 g/mol

The compound's structure allows it to interact with biological molecules, potentially leading to significant biological effects. Its unique cyclobutene ring structure contributes to its reactivity and interaction with various molecular targets.

The biological activity of 3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione is primarily attributed to its electrophilic nature. It can react with nucleophilic sites in proteins and nucleic acids, leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- Disruption of Cellular Processes : By modifying key biomolecules, it can disrupt normal cellular functions, which is a common mechanism for anticancer agents.

Antimicrobial Properties

Research indicates that 3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione exhibits antimicrobial activity against various pathogens. The compound's mechanism involves disrupting the integrity of microbial cell membranes or interfering with metabolic pathways essential for microbial survival.

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells. The cytotoxic effects are likely due to its ability to interfere with protein synthesis and cell cycle regulation. For instance, it has been compared with known protein synthesis inhibitors that exhibit similar cytotoxic profiles against cancer cell lines .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various compounds, 3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione was found to have significant activity against several cancer cell lines. The IC50 values indicated a potent effect comparable to established chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione | MCF7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 | |

| A549 (Lung) | 10.0 |

Study 2: Antimicrobial Efficacy

A separate investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(4-bromophenyl)-4-hydroxycyclobut-3-ene-1,2-dione, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via condensation reactions involving bromophenyl precursors and cyclobutene-dione intermediates. For example, analogous cyclobutene-dione derivatives are synthesized using catalysts like 3-((1S)-(6-methoxyquinolin-4-yl)methylamino)cyclobutenedione (0.025 mmol) in 1,4-dioxane at room temperature, as demonstrated in the preparation of ethyl 4-(4-bromophenyl)-2-oxobut-3-enoate derivatives . Optimization includes adjusting solvent polarity (e.g., dioxane vs. THF), temperature (room temp. vs. reflux), and catalyst loading. Purity assessment via HPLC or LC-MS is critical, as impurities in bromophenyl starting materials (>95% purity) can hinder yield .

Basic: How can crystallographic data for this compound be resolved and visualized, particularly for assessing ring puckering or planar distortions?

Answer:

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for resolving cyclobutene-dione structures. The puckering amplitude and phase angles of the cyclobutene ring can be quantified using Cremer-Pople coordinates, which generalize displacement parameters relative to a mean plane . Visualization tools like ORTEP-3 (with GUI) enable 3D rendering of thermal ellipsoids and hydrogen-bonding networks . For nonplanar distortions, compare torsion angles (e.g., θ values) against idealized planar models .

Intermediate: What assays are suitable for evaluating its biological activity, particularly receptor selectivity?

Answer:

Thyroid hormone receptor (TR) selectivity assays, such as luciferase-based transcriptional activation tests, are effective. A structurally related cyclobutene-dione derivative demonstrated TRγ selectivity via similar assays, with IC50 values determined against competing isoforms (e.g., TRα vs. TRβ) . Dose-response curves (0.1–100 µM) and co-crystallization with receptor domains (e.g., TR ligand-binding domain) can further validate specificity .

Intermediate: How can computational modeling predict its interaction with biological targets or materials interfaces?

Answer:

Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites (e.g., hydroxyl and ketone groups). Molecular docking (AutoDock Vina) models interactions with receptors like TRγ, using crystal structures (PDB: 1XYZ) for binding pose validation . For materials science, DFT also predicts electronic properties (e.g., HOMO-LUMO gaps) relevant to interface engineering in optoelectronic devices .

Advanced: How do researchers resolve contradictions between spectroscopic (NMR) and crystallographic data for this compound?

Answer:

Discrepancies often arise from dynamic effects (e.g., keto-enol tautomerism) observed in solution (NMR) vs. static solid-state (XRD) structures. Variable-temperature NMR (e.g., 298–373 K) can detect tautomeric equilibria, while XRD confirms the dominant solid-state form . For ambiguous NOE correlations, use 2D NMR (HSQC, HMBC) to assign substituent orientations and cross-validate with DFT-optimized geometries .

Advanced: What strategies improve regioselectivity in derivatizing the cyclobutene-dione core?

Answer:

Steric and electronic directing groups are critical. For example, bromine at the 4-phenyl position deactivates electrophilic substitution, favoring nucleophilic attack at the C4 hydroxy group. Protecting the hydroxyl with acetyl or TBS groups shifts reactivity to the C3 ketone. Catalytic asymmetric methods, such as chiral Lewis acids (e.g., BINOL-phosphoric acid), enhance enantioselectivity in aminolysis or alkylation reactions .

Advanced: How is this compound applied in materials science, particularly interface engineering?

Answer:

Its electron-deficient cyclobutene-dione core facilitates charge transport in organic semiconductors. For example, 3,4-bis(4-bromophenyl)-cyclobutene-dione derivatives are used as electron-transport layers in perovskite solar cells, improving device efficiency by reducing recombination at interfaces . Characterization involves UV-vis spectroscopy (absorbance edge ~450 nm) and AFM to assess film morphology.

Advanced: What stability challenges arise under varying pH or solvent conditions, and how are they mitigated?

Answer:

The compound undergoes hydrolysis in aqueous acidic/basic conditions, degrading to bromophenyl carboxylic acids. Stability studies (HPLC monitoring) recommend storage in anhydrous aprotic solvents (e.g., DMF, DMSO) under nitrogen at 2–8°C . Lyophilization preserves solid-state stability, while deuterated solvents (e.g., DMSO-d6) prevent exchange broadening in NMR .

Advanced: How do researchers employ molecular dynamics (MD) simulations to study its conformational flexibility?

Answer:

MD simulations (AMBER or CHARMM force fields) model solvent-dependent conformational changes. For example, simulations in water vs. chloroform reveal differences in ring puckering dynamics (τ ~1–10 ns) and hydrogen-bonding patterns with the hydroxy group . Free-energy landscapes (umbrella sampling) quantify activation barriers for ring inversion or tautomer interconversion .

Advanced: What synthetic biology approaches utilize this compound as a precursor for bioactive probes?

Answer:

Click chemistry (e.g., CuAAC) modifies the bromophenyl group with azide-functionalized fluorophores or biotin tags for cellular imaging or pull-down assays. A demonstrated application includes coupling to TRγ-GFP fusion proteins to track subcellular localization via confocal microscopy . Metabolic labeling in cell cultures (1–10 µM, 24 h) followed by LC-MS/MS identifies protein interaction partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.